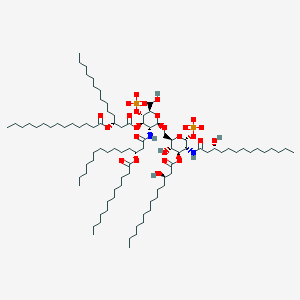

lipid A (E. coli)

説明

特性

分子式 |

C94H174N2O25P2-4 |

|---|---|

分子量 |

1794.3 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] phosphate |

InChI |

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/p-4/t75-,76-,77-,78-,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1 |

InChIキー |

GZQKNULLWNGMCW-PWQABINMSA-J |

異性体SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])CO)OCC2C(C(C(C(O2)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to E. coli Lipid A: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria such as Escherichia coli.[1][2] It is a potent immunostimulant and the primary endotoxic component of LPS, responsible for initiating a powerful innate immune response in mammals.[1][3] A thorough understanding of the structure and function of E. coli lipid A is critical for researchers in microbiology, immunology, and for professionals involved in the development of novel therapeutics targeting bacterial infections and inflammatory diseases.

This guide provides a comprehensive overview of the core aspects of E. coli lipid A, including its detailed chemical structure, biosynthesis, and its pivotal role in activating the host's innate immune system. Furthermore, it offers detailed methodologies for key experiments essential for the study of this complex molecule.

I. The Molecular Architecture of E. coli Lipid A

The canonical structure of lipid A from E. coli K-12 is a hexa-acylated, bisphosphorylated disaccharide of glucosamine (B1671600).[3][4] This intricate structure is the primary determinant of its biological activity.

The Diglucosamine Backbone

The core of lipid A is a β(1→6) linked disaccharide of two glucosamine (GlcN) residues.[1] This backbone provides the scaffold upon which the acyl chains and phosphate (B84403) groups are attached.

Acyl Chain Composition and Arrangement

E. coli lipid A is typically hexa-acylated, meaning it possesses six fatty acid chains.[1][3] These acyl chains are crucial for anchoring the LPS molecule into the bacterial outer membrane and are the primary ligands for the host immune receptor. The arrangement of these chains is highly specific:

-

Primary Acyl Chains: Four molecules of (R)-3-hydroxymyristate (3-OH-C14) are directly attached to the glucosamine backbone at positions 2, 3, 2', and 3'.[5]

-

Secondary Acyl Chains: Two additional fatty acids, laurate (C12) and myristate (C14), are attached to the hydroxyl groups of the primary 3-hydroxymyristoyl chains at the 2' and 3' positions, respectively.[5]

This asymmetric "4+2" arrangement of acyl chains is a hallmark of the highly immunostimulatory lipid A found in E. coli and related enteric bacteria.

Phosphorylation Pattern

The diglucosamine backbone is typically phosphorylated at the 1 and 4' positions.[6] These phosphate groups contribute to the overall negative charge of the LPS molecule and are essential for the biological activity of lipid A.[7] Variations in the phosphorylation state, such as the presence of a pyrophosphate group at the 1-position, can occur.[8]

Structural Heterogeneity

While the hexa-acylated, bisphosphorylated structure is predominant in E. coli, structural heterogeneity exists.[9] This can include variations in the number and length of acyl chains (penta- or hepta-acylated forms) and modifications to the phosphate groups.[10][11] These structural differences can significantly impact the endotoxic potency of the lipid A molecule.

II. Quantitative Analysis of E. coli Lipid A Structure

The precise composition and arrangement of the molecular components of E. coli lipid A are critical for its function. The following tables summarize the key quantitative data related to its structure.

| Component | Description | Reference(s) |

| Backbone | β(1→6) linked diglucosamine | [1] |

| Phosphorylation Sites | Typically at positions 1 and 4' of the diglucosamine backbone. | [6] |

| Total Acyl Chains | Predominantly 6 (hexa-acylated). | [1][3] |

| Molecular Weight | Approximately 1798.4 g/mol for the canonical hexa-acylated, bisphosphorylated form. | [12] |

Table 1: Core Structural Features of E. coli K-12 Lipid A

| Acyl Chain Position | Type of Acyl Chain | Chain Length |

| 2 | (R)-3-hydroxymyristate | C14 |

| 3 | (R)-3-hydroxymyristate | C14 |

| 2' | (R)-3-hydroxymyristate | C14 |

| 3' | (R)-3-hydroxymyristate | C14 |

| 2' (secondary) | Laurate | C12 |

| 3' (secondary) | Myristate | C14 |

Table 2: Acyl Chain Composition and Linkage in E. coli K-12 Lipid A [5]

III. The Biosynthesis of E. coli Lipid A: The Raetz Pathway

The biosynthesis of lipid A in E. coli is a highly conserved nine-step enzymatic pathway known as the Raetz pathway, which takes place on the cytoplasmic face of the inner membrane.[13][14]

Caption: The Raetz pathway for E. coli lipid A biosynthesis.

The key enzymes and their roles are summarized below:

| Enzyme | Gene | Function | Reference(s) |

| LpxA | lpxA | UDP-N-acetylglucosamine acyltransferase; catalyzes the first step, the acylation of UDP-GlcNAc. | [14] |

| LpxC | lpxC | UDP-3-O-(acyl)-N-acetylglucosamine deacetylase; a key regulatory enzyme. | [14] |

| LpxD | lpxD | UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferase; adds the second acyl chain. | [14] |

| LpxH | lpxH | UDP-2,3-diacylglucosamine hydrolase; cleaves the pyrophosphate bond of UDP-2,3-diacylglucosamine. | [14] |

| LpxB | lpxB | Lipid A disaccharide synthase; condenses two monosaccharide precursors. | [14] |

| LpxK | lpxK | Disaccharide-1-phosphate 4'-kinase; phosphorylates the 4' position. | [14] |

| KdtA | kdtA | Kdo transferase; adds two 3-deoxy-D-manno-octulosonic acid (Kdo) residues. | [14] |

| LpxL | lpxL | Late acyltransferase; adds the lauroyl (C12) chain. | [14] |

| LpxM | lpxM | Late acyltransferase; adds the myristoyl (C14) chain to complete the hexa-acylated structure. | [14] |

Table 3: Key Enzymes of the E. coli Lipid A Biosynthesis Pathway

IV. The Function of E. coli Lipid A: A Potent Immunostimulant

Lipid A is a classic example of a Pathogen-Associated Molecular Pattern (PAMP) that is recognized by the host's innate immune system.[3] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response to combat the bacterial infection.

The TLR4 Signaling Pathway

The primary receptor for lipid A in mammals is the Toll-like receptor 4 (TLR4), which forms a complex with the myeloid differentiation factor 2 (MD-2).[1] The recognition of lipid A and subsequent signaling involves several key proteins:

-

Lipopolysaccharide-Binding Protein (LBP): An acute-phase protein that binds to LPS in the bloodstream and facilitates its transfer to CD14.[15][16]

-

CD14: A glycosylphosphatidylinositol (GPI)-anchored or soluble protein that acts as a co-receptor, presenting LPS to the TLR4-MD-2 complex.[1]

-

TLR4-MD-2 Complex: The central receptor complex. MD-2 contains a hydrophobic pocket that directly binds the acyl chains of lipid A, inducing a conformational change in TLR4 that initiates downstream signaling.[1]

Caption: TLR4 signaling pathway initiated by E. coli lipid A.

Activation of TLR4 leads to the recruitment of adaptor proteins, such as MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[17] NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.

V. Experimental Protocols for the Study of E. coli Lipid A

The following section provides detailed methodologies for key experiments commonly used in the research of E. coli lipid A.

Isolation of Lipid A from E. coli (Modified Bligh-Dyer Method)

This protocol describes a robust method for the extraction and purification of lipid A.[2][4]

Materials:

-

E. coli cell culture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform (B151607), HPLC grade

-

Methanol (B129727), HPLC grade

-

Sodium acetate (B1210297), 50 mM, pH 4.5

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Centrifuge and appropriate tubes (glass or Teflon-lined)

-

Water bath

-

Rotary evaporator or nitrogen dryer

-

Sonicator

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest E. coli cells from culture by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PBS and transfer to a glass or Teflon centrifuge tube.

-

Add chloroform and methanol to create a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS, 1:2:0.8 v/v/v).

-

Incubate at room temperature with agitation to lyse the cells.

-

Centrifuge to pellet the LPS, proteins, and nucleic acids. Discard the supernatant.

-

-

Mild Acid Hydrolysis:

-

Resuspend the pellet in a buffer containing 50 mM sodium acetate (pH 4.5) and 1% SDS.

-

Heat the suspension in a boiling water bath for 30-60 minutes to cleave the Kdo-lipid A linkage.

-

Cool the sample to room temperature.

-

-

Lipid A Extraction:

-

Add chloroform and methanol to the hydrolyzed sample to form a two-phase Bligh-Dyer mixture (chloroform:methanol:aqueous, 2:2:1.8 v/v/v).

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipid A.

-

Repeat the extraction of the upper aqueous phase with chloroform to maximize yield.

-

Pool the lower organic phases.

-

-

Washing and Drying:

-

Wash the pooled organic phase with an equal volume of a pre-equilibrated upper phase from a blank Bligh-Dyer mixture to remove contaminants.

-

Centrifuge and collect the lower phase.

-

Dry the purified lipid A using a rotary evaporator or under a stream of nitrogen.

-

-

Storage:

-

Store the dried lipid A at -20°C.

-

Analysis of Lipid A by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and heterogeneity of lipid A samples.

Materials:

-

Purified lipid A sample

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or α-cyano-4-hydroxycinnamic acid (CHCA) in an appropriate solvent)

-

Solvents for sample and matrix preparation (e.g., chloroform, methanol)

Procedure:

-

Sample Preparation:

-

Dissolve the dried lipid A sample in a small volume of a suitable solvent, such as chloroform:methanol (4:1, v/v).

-

Prepare a saturated solution of the chosen matrix in an appropriate solvent.

-

-

Sample Spotting (Dried-Droplet Method):

-

Spot a small volume (e.g., 1 µL) of the matrix solution onto the MALDI target plate and let it air dry.

-

Spot a small volume (e.g., 1 µL) of the lipid A solution on top of the dried matrix spot and let it air dry.

-

Alternatively, premix the lipid A solution and the matrix solution before spotting onto the target plate.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the negative ion mode, as lipid A is typically analyzed as a deprotonated species [M-H]⁻.

-

Optimize the laser power and other instrument parameters to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ions corresponding to different lipid A species.

-

The mass-to-charge ratio (m/z) of the major peaks will correspond to the molecular weights of the different lipid A variants present in the sample.

-

Caption: Workflow for MALDI-TOF MS analysis of lipid A.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin (B1171834) Detection

The LAL assay is a highly sensitive method for detecting and quantifying endotoxin based on the clotting reaction of amebocyte lysate from the horseshoe crab (Limulus polyphemus).[16][18]

Materials:

-

LAL reagent kit (containing LAL reagent, endotoxin standard, and LAL reagent water)

-

Test tubes (pyrogen-free)

-

Heating block or water bath at 37°C

-

Vortex mixer

-

Pipettes and tips (pyrogen-free)

-

Sample to be tested

Procedure (Gel-Clot Method):

-

Reagent Preparation:

-

Reconstitute the LAL reagent and the endotoxin standard according to the manufacturer's instructions, using LAL reagent water.

-

Prepare a series of dilutions of the endotoxin standard to determine the sensitivity of the assay.

-

-

Assay Setup:

-

For each sample and control, add the specified volume of the sample or control to a pyrogen-free test tube.

-

Include positive controls (endotoxin standard at a known concentration) and negative controls (LAL reagent water).

-

-

LAL Reagent Addition and Incubation:

-

Add the specified volume of reconstituted LAL reagent to each tube.

-

Gently mix the contents of each tube.

-

Incubate the tubes undisturbed in a 37°C heating block or water bath for the time specified by the manufacturer (typically 60 minutes).

-

-

Reading the Results:

-

After incubation, carefully invert each tube 180°.

-

A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube.

-

A negative result is indicated if no clot has formed and the solution flows down the side of the tube.

-

-

Quantification (for quantitative methods):

-

For chromogenic or turbidimetric LAL assays, the results are read using a spectrophotometer, and the endotoxin concentration is determined by comparison to a standard curve.

-

Cell-Based Assay for TLR4 Activation using HEK-Blue™ Cells

HEK-Blue™-hTLR4 cells are a reporter cell line engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[17][19] This allows for the quantification of TLR4 activation by measuring SEAP activity.

Materials:

-

HEK-Blue™-hTLR4 cells

-

Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, selection antibiotics)

-

96-well cell culture plates

-

Lipid A sample or other potential TLR4 agonist

-

Positive control (e.g., purified E. coli LPS)

-

Negative control (e.g., sterile, endotoxin-free water)

-

QUANTI-Blue™ Solution or other SEAP detection reagent

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Culture HEK-Blue™-hTLR4 cells according to the manufacturer's protocol.

-

Seed the cells into a 96-well plate at the recommended density.

-

-

Stimulation:

-

Prepare serial dilutions of the lipid A sample, positive control, and negative control.

-

Add the samples and controls to the appropriate wells of the 96-well plate containing the cells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for the recommended time (e.g., 16-24 hours).

-

-

SEAP Detection:

-

After incubation, collect a small aliquot of the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate containing the QUANTI-Blue™ Solution.

-

Incubate at 37°C for the recommended time to allow for color development.

-

-

Measurement:

-

Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.

-

The absorbance is directly proportional to the amount of SEAP produced, which in turn reflects the level of NF-κB activation and TLR4 stimulation.

-

-

Data Analysis:

-

Plot the absorbance values against the concentration of the lipid A sample to generate a dose-response curve.

-

VI. Conclusion

E. coli lipid A is a molecule of profound biological significance, serving as a critical structural component for the bacterium and as a powerful activator of the host's innate immune system. Its complex and highly conserved structure, intricate biosynthetic pathway, and potent immunostimulatory properties make it a subject of intense research. The experimental protocols detailed in this guide provide a foundation for the robust investigation of lipid A, enabling researchers and drug development professionals to further unravel its complexities and harness this knowledge for the development of new strategies to combat bacterial infections and modulate immune responses.

References

- 1. acciusa.com [acciusa.com]

- 2. The Outer Membrane of Gram-negative Bacteria: Lipid A Isolation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. biochem.wustl.edu [biochem.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Heterogeneity of lipid A: comparison of lipid A types from different gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 17. invivogen.com [invivogen.com]

- 18. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]

- 19. 101.200.202.226 [101.200.202.226]

An In-depth Technical Guide to the Biosynthesis Pathway of Lipid A in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is an essential component of the outer membrane of most Gram-negative bacteria, including Escherichia coli. It plays a crucial role in maintaining the structural integrity of the bacterial cell and is a potent elicitor of the innate immune response in mammals, earning it the name endotoxin. The biosynthesis of lipid A is a complex, multi-step process known as the Raetz pathway, which is orchestrated by a series of nine essential enzymes. This technical guide provides a comprehensive overview of the lipid A biosynthesis pathway in E. coli, detailing each enzymatic step, presenting key quantitative data, outlining experimental protocols for studying the pathway, and visualizing the intricate processes through detailed diagrams. Understanding this pathway is paramount for the development of novel antimicrobial agents that target this essential bacterial process.

The Raetz Pathway of Lipid A Biosynthesis

The biosynthesis of lipid A in E. coli is a sequential nine-step enzymatic pathway that takes place in the cytoplasm and at the inner membrane. The pathway begins with UDP-N-acetylglucosamine and culminates in the formation of Kdo₂-lipid A, the minimal structure required for the viability of most E. coli strains.[1][2] The enzymes involved are a mix of soluble cytoplasmic proteins, peripheral membrane proteins, and integral membrane proteins.[2]

The nine enzymes of the Raetz pathway are:

-

LpxA : UDP-N-acetylglucosamine acyltransferase

-

LpxC : UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

-

LpxD : UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase

-

LpxH : UDP-2,3-diacylglucosamine hydrolase

-

LpxB : Lipid A disaccharide synthase

-

LpxK : Tetraacyldisaccharide 4'-kinase

-

KdtA (WaaA) : 3-deoxy-D-manno-octulosonic acid transferase

-

LpxL : Lauroyltransferase

-

LpxM : Myristoyltransferase

The initial steps catalyzed by LpxA, LpxC, and LpxD occur in the cytoplasm.[2] LpxH and LpxB are peripheral membrane proteins.[2] The final four steps, catalyzed by LpxK, KdtA, LpxL, and LpxM, are carried out by integral inner membrane proteins with their active sites facing the cytoplasm.[2]

Visualization of the Lipid A Biosynthesis Pathway

The following diagram illustrates the complete nine-step Raetz pathway for lipid A biosynthesis in Escherichia coli, detailing the substrates, products, and enzymes at each stage, along with their cellular localization.

Quantitative Data on the Enzymes of the Raetz Pathway

The following tables summarize the available quantitative data for the enzymes of the lipid A biosynthesis pathway in Escherichia coli. These parameters are essential for kinetic modeling and for understanding the flux control through the pathway.

Table 1: Kinetic Parameters of Cytoplasmic Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Specific Activity | Reference(s) |

| LpxA | UDP-GlcNAc | 2500 | - | - | [3] |

| (R)-3-hydroxymyristoyl-ACP | 5.3 | - | - | [3] | |

| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | 4.7 | - | - | [4] |

| LpxD | UDP-3-O-(R-3-hydroxymyristoyl)glucosamine | 4 | - | 1.1 µmol/min/mg | [1][5] |

| (R)-3-hydroxymyristoyl-ACP | 6 | - | [1][5] |

Table 2: Kinetic Parameters of Inner Membrane-Associated Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax | Reference(s) |

| LpxH | UDP-2,3-diacylglucosamine | 61.7 | - | 17.2 µmol/min/mg | [6] |

| LpxB | Lipid X | ~1200 | - | - | [7] |

| UDP-2,3-diacylglucosamine | ~1200 | - | - | [7] | |

| LpxK | Lipid A disaccharide-1-P | 40 | 2.1 | - | [2] |

| ATP | 1600 | - | - | [8] | |

| KdtA (WaaA) | Lipid IVA | 52 | - | 18 µmol/min/mg | [9] |

| CMP-Kdo | 88 | - | [9] | ||

| LpxL | Kdo₂-Lipid IVA | - | - | - | [10] |

| Lauroyl-ACP | - | - | - | [10] | |

| LpxM | Kdo₂-(lauroyl)-lipid IVA | - | 0.6 | - | [2] |

| Myristoyl-ACP | - | - | - | [2] |

Note: Some kinetic parameters were estimated from crude extracts or are for orthologous enzymes, as indicated in the cited literature. The activity of membrane-bound enzymes can be influenced by the lipid environment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the lipid A biosynthesis pathway.

LpxC Deacetylase Assay

This assay measures the activity of LpxC by monitoring the conversion of a radiolabeled substrate to its deacetylated product.

Materials:

-

Purified LpxC enzyme

-

[α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer: 25 mM sodium phosphate (B84403), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent: Chloroform (B151607)/methanol/water/acetic acid (25:15:4:2, v/v/v/v)

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing 25 mM sodium phosphate (pH 7.4), 1 mg/mL BSA, and 5 µM [α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[11]

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding a known amount of purified LpxC enzyme (e.g., 0.1 nM).[11]

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a silica (B1680970) TLC plate.

-

Develop the TLC plate using the chloroform/methanol/water/acetic acid solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of substrate and product by analyzing the phosphor screen with a phosphorimager. The product, being more polar, will have a lower Rf value than the substrate.

-

Calculate the specific activity of the enzyme based on the amount of product formed over time.

LpxD Acyltransferase Assay

This assay quantifies the N-acyltransferase activity of LpxD using a radiolabeled acceptor substrate.

Materials:

-

Purified LpxD enzyme

-

[α-³²P]UDP-3-O-(R-3-hydroxymyristoyl)glucosamine (acceptor substrate)

-

(R)-3-hydroxymyristoyl-ACP (acyl donor)

-

Assay buffer: 40 mM HEPES, pH 7.5

-

BSA

-

Silica TLC plates

-

TLC developing solvent: Chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v)

-

Phosphorimager

Procedure:

-

Prepare a 10 µL assay mixture containing 40 mM HEPES (pH 7.5), 0.02 mg/ml BSA, 4 µM [α-³²P]-UDP-3-O-(R-3-OHC₁₄)-GlcN, and 6 µM R-3-OHC₁₄-ACP.[5]

-

Equilibrate the mixture at 30°C.

-

Start the reaction by adding a small amount of pure LpxD enzyme (e.g., 0.1 nM).[5]

-

At various time points, spot 1 µL aliquots of the reaction mixture onto a silica TLC plate to stop the reaction.

-

Develop the TLC plate in the specified solvent system.

-

Dry the plate and visualize the radiolabeled substrate and product using a phosphorimager.

-

Quantify the spots to determine the reaction rate and enzyme activity.

Mass Spectrometry Analysis of Lipid A and its Precursors

Mass spectrometry is a powerful tool for the structural characterization of lipid A species.

Procedure Outline:

-

Lipid Extraction: Extract lipids from bacterial cells using a modified Bligh-Dyer method.[12]

-

Mild Acid Hydrolysis: Release lipid A from the lipopolysaccharide by mild acid hydrolysis (e.g., 1% SDS at pH 4.5, 100°C for 1 hour).[12]

-

Purification: Purify the lipid A fraction using a two-phase extraction with chloroform and methanol.[12]

-

Mass Spectrometry: Analyze the purified lipid A by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[13][14]

-

ESI-MS/MS: Provides detailed structural information through fragmentation analysis.

-

MALDI-TOF MS: Useful for rapid profiling of lipid A species.

-

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for a typical enzymatic assay using TLC and for the analysis of lipid A by mass spectrometry.

Conclusion and Future Directions

The biosynthesis of lipid A in Escherichia coli is a well-conserved and essential pathway, making it an attractive target for the development of new Gram-negative specific antibiotics. This guide has provided a detailed overview of the nine enzymatic steps of the Raetz pathway, compiled key quantitative data, and outlined robust experimental protocols for its study. The provided visualizations offer a clear framework for understanding the complex interplay of enzymes and substrates.

Future research in this field will likely focus on several key areas. The development of high-throughput screening assays for each enzyme in the pathway will be crucial for identifying novel inhibitors. Further structural studies of the membrane-bound enzymes will provide a deeper understanding of their catalytic mechanisms and aid in structure-based drug design. Additionally, a more comprehensive understanding of the regulation of the lipid A biosynthesis pathway, and its interplay with other cellular processes, will be vital for developing strategies to overcome potential resistance mechanisms. The knowledge consolidated in this guide serves as a foundational resource for researchers dedicated to advancing our understanding of this critical bacterial pathway and exploiting it for therapeutic benefit.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of Lipid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interchangeable Domains in the Kdo Transferases of Escherichia coli and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic characterization of the tetraacyldisaccharide-1-phosphate 4'-kinase LpxK involved in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput-compatible fluorescence anisotropy-based assay for competitive inhibitors of Escherichia coli UDP-N-acetylglucosamine acyltransferase (LpxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural analysis of lipid A from Escherichia coli O157:H7:K- using thin-layer chromatography and ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Activation of the TLR4/MD2 Signaling Complex by E. coli Lipid A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation of the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2) signaling complex by lipopolysaccharide (LPS) from Escherichia coli, with a specific focus on its bioactive component, lipid A. This guide details the molecular interactions, downstream signaling cascades, and key experimental methodologies used to investigate this critical pathway in innate immunity.

Introduction to the TLR4/MD2 Complex and E. coli Lipid A

The innate immune system's recognition of invading Gram-negative bacteria is primarily mediated by the TLR4/MD-2 receptor complex.[1][2] This complex identifies pathogen-associated molecular patterns (PAMPs), with LPS being one of the most potent elicitors of the host inflammatory response. The lipid A moiety of LPS is the principal immunostimulatory component responsible for this activation.[2][3][4]

E. coli lipid A is a hexa-acylated glycolipid that acts as a powerful agonist for the TLR4/MD-2 complex.[3][5][6] Its unique structure, consisting of a diglucosamine backbone with two phosphate (B84403) groups and six fatty acyl chains, is crucial for its bioactivity.[5][6] The precise arrangement and number of these acyl chains are key determinants of the strength of the downstream immune signaling.[4][5][6]

Molecular Mechanism of Activation

The activation of the TLR4/MD-2 signaling cascade by E. coli lipid A is a multi-step process:

-

Ligand Recognition and Binding: In the extracellular space, LPS is initially bound by LPS-binding protein (LBP). This complex then facilitates the transfer of LPS to CD14, a co-receptor that can be soluble or membrane-bound.[5][6][7] CD14, in turn, presents the lipid A moiety to the MD-2 co-receptor, which exists in a pre-complex with TLR4 on the cell surface.[5][6][7]

-

Conformational Changes and Dimerization: The binding of lipid A to a hydrophobic pocket within MD-2 induces a conformational change in the TLR4/MD-2 complex.[2][3][5][6][8] Specifically, five of the six acyl chains of E. coli lipid A are buried within the MD-2 pocket, while the sixth is exposed on the surface.[5][6][8] This exposed acyl chain, along with other interactions, facilitates the homodimerization of two TLR4/MD-2/lipid A complexes, forming an "m-shaped" multimer.[5][6][8]

-

Intracellular TIR Domain Apposition: The dimerization of the extracellular domains brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity.[5][6][9] This juxtaposition creates a signaling platform for the recruitment of downstream adaptor proteins, initiating the intracellular signaling cascade.[5][6][9]

Downstream Signaling Pathways

Upon activation, the TLR4 complex initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][[“]][11][12]

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid activation of pro-inflammatory responses.[[“]][13]

-

Adaptor Recruitment: The dimerized TLR4 TIR domains recruit the TIR domain-containing adaptor protein (TIRAP), which in turn recruits myeloid differentiation primary response 88 (MyD88).[13][14][15]

-

Signal Transduction: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1/2.[15][16] These kinases subsequently interact with TNF receptor-associated factor 6 (TRAF6).[15][16]

-

Activation of Transcription Factors: TRAF6 activates the TGF-β-activated kinase 1 (TAK1) complex, which leads to the activation of two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[16] This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][17]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which lead to the activation of the transcription factor AP-1, further contributing to the inflammatory response.[[“]][18]

-

TRIF-Dependent (MyD88-Independent) Pathway

This pathway is initiated following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons.[[“]][19]

-

Adaptor Recruitment: Once internalized into endosomes, the TLR4 complex recruits another pair of adaptor proteins: the TRIF-related adaptor molecule (TRAM) and the TIR-domain-containing adapter-inducing interferon-β (TRIF).[[“]][14][19]

-

Signal Transduction: TRIF serves as a platform to recruit several signaling molecules, including TRAF3 and TRAF6.[16]

-

Activation of Transcription Factors:

-

IRF3 Activation: TRAF3 recruits and activates the kinases TBK1 and IKKi, which then phosphorylate and activate the interferon regulatory factor 3 (IRF3).[16][18] Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β).[17][18]

-

Late-Phase NF-κB Activation: The TRIF pathway can also lead to a delayed activation of NF-κB, contributing to a sustained inflammatory response.[17][19]

-

Quantitative Data on TLR4/MD2 Activation

The following tables summarize key quantitative data related to the activation of the TLR4/MD2 complex by E. coli lipid A and other related ligands.

Table 1: Ligand Concentrations for Cellular Activation

| Ligand | Cell Type | Assay | Effective Concentration | Outcome | Reference |

| E. coli LPS | HEK293/mTLR4YFP | NF-κB Luciferase Reporter | 0.1 - 1 µg/mL | Dose-dependent increase in luciferase activity | [3] |

| E. coli LPS | HEK293/hTLR4YFP | NF-κB Luciferase Reporter | 0.1 - 1 µg/mL | Dose-dependent increase in luciferase activity | [3] |

| E. coli Hexa-acylated Lipid A | HEK293 mTLR4/mMD-2 | NF-κB Activation | Not specified, used as positive control | Strong NF-κB activation | |

| E. coli Hexa-acylated Lipid A | HEK293 hTLR4/hMD-2 | NF-κB Activation | Not specified, used as positive control | Strong NF-κB activation | |

| Lipid IVA | HEK293/mTLR4YFP | NF-κB Luciferase Reporter | 1 µg/mL (with high hMD-2) | Partial agonist activity | [3] |

| Lipid IVA | HEK293/hTLR4YFP | NF-κB Luciferase Reporter | 0.1 - 1 µg/mL | No activation | [3] |

Table 2: Key Protein-Protein Interactions and Cellular Localization

| Interacting Proteins | Signaling Pathway | Cellular Location | Function | References |

| TLR4-MD2 | Both | Plasma Membrane, Endosomes | Ligand recognition and complex formation | [3][5][6][8] |

| TLR4-TIRAP | MyD88-dependent | Plasma Membrane | Adaptor recruitment | [13][15][20] |

| TIRAP-MyD88 | MyD88-dependent | Cytoplasm | Signal transduction | [13][15][20] |

| TLR4-TRAM | TRIF-dependent | Endosomes | Adaptor recruitment | [[“]][14][19] |

| TRAM-TRIF | TRIF-dependent | Cytoplasm | Signal transduction | [[“]][14][19] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect TLR4/MD2 Interaction

This protocol is designed to verify the interaction between TLR4 and MD2 upon stimulation with E. coli lipid A.

Materials:

-

Cell line expressing TLR4 and MD2 (e.g., CT26.WT cells)

-

E. coli LPS or Lipid A

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-TLR4 antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-MD2 antibody for immunoblotting

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Stimulation: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentration of LPS or lipid A for the specified time (e.g., 15 minutes).[21] Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TLR4 antibody overnight at 4°C with gentle rotation.[21]

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[21]

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MD2 antibody.

-

Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. An increased band intensity for MD2 in the LPS-stimulated sample compared to the control indicates an enhanced interaction with TLR4.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor, a key downstream event in the MyD88-dependent TLR4 signaling pathway.

Materials:

-

HEK293 cells stably expressing TLR4, MD-2, and an NF-κB-luciferase reporter construct.

-

E. coli LPS or Lipid A

-

Cell culture medium

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Treat the cells with a range of concentrations of LPS or lipid A. Include an unstimulated control.[22]

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 6-18 hours).[4][23]

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay system.[24]

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate. The luciferin (B1168401) in the reagent will be converted by the expressed luciferase, producing a luminescent signal.[24]

-

Data Analysis: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which reflects the level of NF-κB activation.[24] For dual-luciferase assays, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.[25]

Visualizations

Signaling Pathways

Caption: TLR4 signaling pathways activated by E. coli lipid A.

Experimental Workflow

Caption: Workflow for studying TLR4/MD2 activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. MD-2-mediated Ionic Interactions between Lipid A and TLR4 Are Essential for Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 6. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 8. umassmed.edu [umassmed.edu]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 15. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 20. Common Interaction Surfaces of the Toll-Like Receptor 4 Cytoplasmic Domain Stimulate Multiple Nuclear Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective targeting of the TLR4 co-receptor, MD2, prevents colon cancer growth and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

The Chemical Architecture of an Endotoxin: An In-depth Technical Guide to Escherichia coli K-12 Lipid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, biosynthesis, and immunological signaling of lipid A from the K-12 strain of Escherichia coli. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and the principal component responsible for the endotoxic activity of Gram-negative bacteria. A thorough understanding of its structure and function is critical for the development of novel therapeutics targeting bacterial sepsis and for the design of vaccine adjuvants.

Core Chemical Composition of E. coli K-12 Lipid A

The canonical structure of lipid A from E. coli K-12 is a hexa-acylated, bis-phosphorylated disaccharide of glucosamine. This molecule, with a molecular weight of approximately 1798.4 g/mol , is the primary stimulator of the host innate immune response.[1] The core structure consists of a β(1→6) linked diglucosamine backbone.[2] This backbone is asymmetrically acylated with four (R)-3-hydroxymyristoyl (C14) chains at positions 2, 3, 2', and 3'. The hydroxyl groups of the 2'- and 3'-acyl chains are further esterified with laurate (C12) and myristate (C14), respectively.[2][3] The disaccharide is phosphorylated at the 1 and 4' positions.[4][5]

While the hexa-acylated form is predominant, constituting about 90% of the total lipid A, minor variations can be detected using high-resolution mass spectrometry.[3] These variations can include differences in acyl chain length and number, as well as modifications to the phosphate (B84403) groups.[5][6]

Table 1: Quantitative Composition of the Predominant Lipid A Species in E. coli K-12

| Component | Description | Molecular Formula | Molar Ratio |

| Backbone | β(1→6) linked diglucosamine | C12H24N2O9 | 1 |

| Primary Acyl Chains | (R)-3-hydroxymyristate (C14:0(3-OH)) | C14H28O3 | 4 |

| Secondary Acyl Chains | Laurate (C12:0) | C12H24O2 | 1 |

| Myristate (C14:0) | C14H28O2 | 1 | |

| Phosphate Groups | Phosphate | H2PO4 | 2 |

The Raetz Pathway: Biosynthesis of Lipid A

The biosynthesis of lipid A in E. coli occurs on the cytoplasmic face of the inner membrane through a conserved nine-step enzymatic cascade known as the Raetz pathway.[3][7][8] Each enzyme in this pathway is encoded by a single structural gene.[3]

The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of acyltransferase and kinase reactions to assemble the final Kdo2-lipid A structure, which is then flipped to the outer leaflet of the outer membrane.[3][8]

Caption: The Raetz pathway for the biosynthesis of Lipid A in E. coli.

Immunological Recognition and Signaling

Lipid A is a potent pathogen-associated molecular pattern (PAMP) recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on the surface of innate immune cells.[6][9][10] The binding of hexa-acylated lipid A to the TLR4/MD-2 complex induces receptor dimerization, initiating a downstream signaling cascade.[10]

This signaling proceeds through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The TRIF-dependent pathway, which is initiated following endocytosis of the TLR4 complex, results in the late activation of NF-κB and the production of type I interferons.[11][12]

References

- 1. Lipid A | C94H178N2O25P2 | CID 9877306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid A - Wikipedia [en.wikipedia.org]

- 3. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid A receptor TLR4-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

The Toxin Within: A Technical Guide to the Discovery and History of Lipid A as the Endotoxic Core of Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of Lipid A as the endotoxic principle of Gram-negative bacterial lipopolysaccharide (LPS) represents a cornerstone of modern immunology and infectious disease research. This technical guide provides an in-depth exploration of the historical journey, from the initial observations of "endotoxin" to the precise chemical and biological characterization of Lipid A. We delve into the pivotal experiments, the brilliant minds behind them, and the evolution of our understanding of how this single molecule triggers the powerful and often deadly inflammatory cascade of the innate immune system. This document is designed to serve as a comprehensive resource, detailing the methodologies of key experiments, presenting critical quantitative data, and illustrating the complex signaling pathways and experimental workflows that have defined this field of study.

The Dawn of Endotoxin (B1171834): From "Putrid Poison" to a Bacterial Toxin

The concept of a heat-stable toxin retained within bacteria emerged in the late 19th century. Early observations by scientists like Dane Peter L. Panum in 1856, who studied "putrid poison," noted a heat-resistant, non-volatile, and water-soluble toxic component in putrid fluids.[1] However, it was the German physician and bacteriologist Richard Friedrich Johannes Pfeiffer who, in 1892, formally coined the term "endotoxin."[1][2] While studying Vibrio cholerae, Pfeiffer observed that the bacterium produced a toxin that was integral to its cell wall and was only released upon the bacterium's destruction.[1][3][4] He distinguished these "endotoxins" from "exotoxins," which are actively secreted by bacteria.[3] Pfeiffer's experiments demonstrated that this toxic substance was heat-stable and capable of causing fever and other symptoms of infection, even after the bacteria were killed.[5]

Unraveling the Chemical Nature: The Rise of Lipopolysaccharide (LPS)

For decades, the precise chemical nature of endotoxin remained elusive. It was known to be a complex macromolecule, but its structure was a formidable puzzle. The breakthrough came from the pioneering work of Otto Westphal , Otto Lüderitz , and their colleagues at the Max Planck Institute for Immunobiology in Freiburg, Germany.[6][7][8][9] Through meticulous chemical analysis of various Gram-negative bacteria, particularly Salmonella species, they isolated and characterized a complex glycolipid they named lipopolysaccharide (LPS) .[9][10]

LPS was revealed to be a tripartite molecule composed of:

-

O-Antigen: A highly variable, repeating polysaccharide chain that extends from the bacterial surface and is the primary determinant of the serological specificity of different bacterial strains.[3][10][11]

-

Core Oligosaccharide: A less variable, short chain of sugars that links the O-antigen to Lipid A.[3][10]

-

Lipid A: A hydrophobic, lipid component that anchors the LPS molecule into the outer membrane of the bacteria.[3][6][10]

The work of Westphal and Lüderitz laid the essential groundwork for identifying which part of this complex molecule was responsible for its endotoxic effects.

Pinpointing the Culprit: The Definitive Identification of Lipid A as the Endotoxic Principle

The final and definitive proof that Lipid A was the endotoxic heart of LPS came from a series of elegant experiments and the culmination of decades of research, with significant contributions from Chris Galanos and Ernst Th. Rietschel .[6][8]

Key Experimental Evidence

The journey to pinpointing Lipid A involved several key lines of evidence:

-

Studies with Rough (R) Mutants: Westphal, Lüderitz, and their team utilized mutant strains of Salmonella that lacked the O-antigen and parts of the core oligosaccharide. These "rough" mutants produced a truncated LPS, in some cases consisting of only Lipid A and the inner core sugar, 3-deoxy-D-manno-oct-2-ulosonic acid (KDO).[12] Despite the absence of the extensive polysaccharide chains, these R-form LPS preparations retained potent endotoxic activity, strongly suggesting that the toxic component resided in the Lipid A-core region.[12]

-

Chemical Cleavage and Biological Testing: Researchers developed methods to chemically cleave LPS into its constituent parts. Mild acid hydrolysis could separate the polysaccharide portion from the insoluble Lipid A. When tested in various biological assays, the isolated Lipid A, when appropriately solubilized (often by complexing with proteins like bovine serum albumin), exhibited the full spectrum of endotoxic activities, including pyrogenicity (fever induction) and lethal toxicity.[12] The polysaccharide fraction, in contrast, was largely inactive.[12]

-

The Final Proof: Chemical Synthesis: The ultimate confirmation of Lipid A as the endotoxic principle came with its total chemical synthesis. In the 1980s, the research groups of Shoichi Kusumoto and Tetsuo Shiba in Japan, in close collaboration with the German researchers, successfully synthesized the proposed structure of E. coli Lipid A.[9][13][14] This synthetic Lipid A, free from any possible contamination with other bacterial components, demonstrated the same endotoxic and biological activities as natural, bacterially derived Lipid A.[1][15] This monumental achievement unequivocally proved that the Lipid A molecule itself was the "endotoxin" that scientists had been pursuing for nearly a century.[15]

The Chemical Structure of the Endotoxic Core

The archetypal endotoxically active Lipid A, such as that from E. coli and Salmonella, is a glucosamine-based saccharolipid.[16] Its core structure consists of a β-(1→6)-linked disaccharide of glucosamine (B1671600), phosphorylated at positions 1 and 4'.[6][10][17] This backbone is decorated with multiple fatty acid chains. Typically, there are four (R)-3-hydroxy fatty acids attached directly to the glucosamine units, and two of these are further acylated with non-hydroxylated fatty acids, creating an acyloxyacyl structure.[6][18] This hexa-acylated, bis-phosphorylated structure is recognized by the mammalian immune system as a potent danger signal.[13]

Mechanism of Action: How Lipid A Triggers the Immune Response

The discovery of Lipid A as the endotoxin opened the door to understanding the molecular mechanisms of Gram-negative sepsis. The key to this understanding was the identification of the host receptor for Lipid A.

The Toll-Like Receptor 4 (TLR4) Signaling Pathway

In the late 1990s, groundbreaking work by Bruce Beutler and his colleagues identified Toll-like receptor 4 (TLR4) as the principal signaling receptor for LPS and Lipid A in mammals.[13][19][20][21] This discovery was a landmark in the field of innate immunity.

The activation of TLR4 by Lipid A is a multi-step process:

-

LPS Binding Protein (LBP): In the bloodstream, LPS/Lipid A is first bound by LBP, a soluble plasma protein.[22][23]

-

Transfer to CD14: LBP facilitates the transfer of LPS/Lipid A to CD14, a protein that can be soluble or anchored to the surface of immune cells like macrophages and monocytes.[19][22][23]

-

Activation of the TLR4/MD-2 Complex: CD14 then presents Lipid A to the TLR4/MD-2 complex. MD-2 is a co-receptor that binds directly to the Lipid A moiety, and this binding event induces a conformational change in TLR4, leading to its dimerization and the initiation of intracellular signaling.[22][23][24][25]

-

Intracellular Signaling Cascades: The activated TLR4 complex recruits intracellular adaptor proteins, primarily through two distinct pathways:

-

MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][16][21][26]

-

TRIF-dependent pathway: This pathway results in the activation of the transcription factor IRF3 and the production of type I interferons.[16][21][26]

-

The massive release of these inflammatory mediators is responsible for the clinical manifestations of endotoxemia and septic shock, including fever, hypotension, and organ failure.

Quantitative Analysis of Endotoxic Activity

The biological potency of Lipid A is remarkable, with picomolar concentrations capable of eliciting a strong immune response.[19] The development of standardized assays has been crucial for quantifying endotoxin levels.

The Limulus Amebocyte Lysate (LAL) Assay

The most widely used method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[3] Developed in the 1970s based on the observation that the blood of the horseshoe crab (Limulus polyphemus) clots in the presence of Gram-negative bacteria, this assay is incredibly sensitive.[27][28] The clotting cascade is initiated by the binding of Lipid A to a protein called Factor C in the amebocyte lysate.[3]

Table 1: Comparison of Endotoxic Activity of LPS from Different Bacterial Species

| Bacterial Species | Endotoxin Activity (EU/ng) | Reference |

| Escherichia coli O111:B4 | ~10 | [6] |

| Escherichia coli O55:B5 | ~12 | General knowledge |

| Salmonella enterica serovar Typhimurium | ~8 | General knowledge |

| Pseudomonas aeruginosa | ~5 | General knowledge |

| Klebsiella pneumoniae | ~10 | General knowledge |

Note: Endotoxin Units (EU) are a measure of biological activity, not mass. Values can vary depending on the specific strain, preparation method, and assay conditions.

Lethal Toxicity and Pyrogenicity

The in vivo endotoxic activity of Lipid A is often quantified by its lethal dose 50% (LD50) in animal models and its pyrogenic (fever-inducing) dose.

Table 2: Biological Activity of Natural and Synthetic Lipid A

| Compound | Assay | Species | Potency | Reference |

| Natural E. coli Lipid A | Lethal Toxicity (LD50) | Mouse (Galactosamine-sensitized) | ~1 µ g/mouse | [29] |

| Synthetic E. coli Lipid A (Compound 506) | Lethal Toxicity (LD50) | Mouse (Galactosamine-sensitized) | ~1 µ g/mouse | [30] |

| Natural E. coli Lipid A | Pyrogenicity (Fever Induction) | Rabbit | ~1 ng/kg | [1] |

| Synthetic E. coli Lipid A (Compound 506) | Pyrogenicity (Fever Induction) | Rabbit | ~1 ng/kg | [30] |

| Lipid IVa (Biosynthetic Precursor) | Lethal Toxicity (LD50) | Mouse (Galactosamine-sensitized) | >50 µ g/mouse | [29] |

Experimental Protocols

Isolation of Lipid A by Mild Acid Hydrolysis

This protocol describes a general method for the isolation of Lipid A from purified LPS.

Methodology:

-

LPS Suspension: Suspend purified LPS in a 1% sodium dodecyl sulfate (B86663) (SDS) solution in 10 mM sodium acetate (B1210297) buffer (pH 4.5).

-

Acid Hydrolysis: Heat the suspension in a sealed tube at 100°C for 1-2 hours. This cleaves the acid-labile bond between the core oligosaccharide and Lipid A.

-

Precipitation and Washing: Cool the mixture and add an excess of acidified ethanol (B145695) to precipitate the Lipid A. Centrifuge to collect the precipitate.

-

Solvent Extraction: Wash the Lipid A pellet sequentially with ethanol and acetone (B3395972) to remove residual SDS and other contaminants.

-

Final Purification (Bligh-Dyer Extraction): For higher purity, a two-phase extraction with chloroform (B151607), methanol, and water can be performed. The Lipid A will partition into the lower chloroform phase.[11]

-

Drying: Evaporate the solvent from the Lipid A-containing phase under a stream of nitrogen.

Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol outlines the basic steps for the qualitative gel-clot LAL assay.

Methodology:

-

Reconstitution: Reconstitute the lyophilized LAL reagent with pyrogen-free water.

-

Sample Preparation: Prepare serial dilutions of the test sample using pyrogen-free water.

-

Assay Setup: Add a defined volume of the reconstituted LAL reagent to pyrogen-free reaction tubes. Add an equal volume of the sample dilutions to the respective tubes. Include positive (a known endotoxin standard) and negative (pyrogen-free water) controls.

-

Incubation: Gently mix the tubes and incubate them undisturbed in a 37°C water bath for 60 minutes.

-

Reading the Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot, with the solution flowing freely down the side of the tube.

Visualizations: Pathways and Workflows

Signaling Pathway of Lipid A via TLR4

Caption: TLR4 signaling pathway initiated by Lipid A (LPS).

Experimental Workflow for Lipid A Isolation and Activity Testing

Caption: Workflow for isolating and testing Lipid A's biological activity.

Conclusion and Future Directions

The discovery of Lipid A as the endotoxic principle of LPS was a transformative event in our understanding of infectious diseases and innate immunity. It has paved the way for the development of sensitive diagnostic assays like the LAL test, which is indispensable for ensuring the safety of parenteral drugs and medical devices. Furthermore, the elucidation of the TLR4 signaling pathway has opened up new avenues for the development of therapeutics targeting septic shock and other inflammatory diseases.

Current and future research continues to explore the vast structural diversity of Lipid A across different bacterial species and its implications for TLR4 activation and antagonism. The synthesis of novel Lipid A analogs that can modulate the immune response, for example, by acting as vaccine adjuvants or as antagonists to block septic shock, is a vibrant and promising area of drug development. The legacy of the pioneers who unraveled the mystery of the "toxin within" continues to inspire and guide research at the forefront of immunology and medicine.

References

- 1. Synthetic and natural Escherichia coli free lipid A express identical endotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. acciusa.com [acciusa.com]

- 6. Comparable Endotoxic Properties of Lipopolysaccharides Are Manifest in Diverse Clinical Isolates of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. horseshoecrab.org [horseshoecrab.org]

- 11. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid A, the active part of bacterial endotoxins in inducing serum colony stimulating activity and proliferation of splenic granulocyte/macrophage progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulating the innate immune response by combinatorial engineering of endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diversity, Complexity, and Specificity of Bacterial Lipopolysaccharide (LPS) Structures Impacting Their Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Network Viewer for NDEx [ndexbio.org]

- 17. researchgate.net [researchgate.net]

- 18. Exploring Lipopolysaccharides (LPS): Endotoxins from gram-negative bacteria | Nutrex Insights [nutrex.eu]

- 19. m.youtube.com [m.youtube.com]

- 20. frederick.cancer.gov [frederick.cancer.gov]

- 21. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MD-2-mediated Ionic Interactions between Lipid A and TLR4 Are Essential for Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Lipid A Structural Modifications in Extreme Conditions and Identification of Unique Modifying Enzymes to Define the Toll-like Receptor 4 Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Determination of lipid A and endotoxin in serum by mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Immunobiological activities of synthetic lipid A analogs with low endotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Genetic Regulation of Lipid A Biosynthesis in E. coli

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the genetic and molecular mechanisms governing the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Escherichia coli. Understanding this essential pathway and its intricate regulation is critical for the development of novel antimicrobial agents targeting Gram-negative bacteria.

Introduction: The Significance of Lipid A

Lipopolysaccharide (LPS) is the major component of the outer leaflet of the outer membrane in most Gram-negative bacteria, forming a crucial permeability barrier and protecting the cell from harsh environments and certain antibiotics.[1][2] LPS is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A.[1] Lipid A, also known as endotoxin, is the hydrophobic anchor that secures LPS to the outer membrane and is responsible for the potent inflammatory response elicited during bacterial infections, which can lead to septic shock.[1] The biosynthesis of Lipid A is an essential process for the viability of most Gram-negative bacteria, making its enzymatic pathway an attractive target for the development of new antibiotics.[3][4] In E. coli, this process is tightly regulated to maintain a delicate balance with phospholipid synthesis, ensuring the integrity of the cell envelope.[5][6]

The Core Biosynthetic Pathway: The Raetz Pathway

The biosynthesis of Lipid A in E. coli follows a conserved nine-step enzymatic sequence known as the Raetz pathway.[7] This pathway begins in the cytoplasm and is completed at the inner membrane. All enzymes in this pathway are constitutively expressed.[7]

The nine enzymes of the Raetz pathway in E. coli are:

-

LpxA : UDP-N-acetylglucosamine acyltransferase

-

LpxC : UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

-

LpxD : UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferase

-

LpxH : UDP-2,3-diacylglucosamine hydrolase

-

LpxB : Lipid A disaccharide synthase

-

LpxK : Lipid A 4'-kinase

-

WaaA (KdtA) : Kdo transferase

-

LpxL : Lauroyl-acyl carrier protein (ACP)-dependent lauroyltransferase

-

LpxM : Myristoyl-ACP-dependent myristoyltransferase

The first three steps are catalyzed by soluble cytoplasmic enzymes, while the subsequent steps occur at the inner membrane.[4][8] The pathway starts with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the synthesis of Kdo2-Lipid A, the minimal structure required for translocation to the outer membrane.[3][7]

Caption: The Raetz pathway of Lipid A biosynthesis in E. coli.

Core Genetic Regulation: The LpxC Checkpoint

The primary point of regulation for Lipid A biosynthesis occurs at the second step of the pathway, which is catalyzed by the enzyme LpxC.[9] LpxC is a Zn²⁺-dependent deacetylase that catalyzes the first committed and irreversible step in the pathway.[4][5] The cellular levels of LpxC are tightly controlled, as both insufficient and excessive amounts are lethal to the cell.[10][11] This control is achieved through post-translational degradation of LpxC by the essential, membrane-anchored AAA+ protease FtsH.[10][11][12]

FtsH-Mediated Proteolysis of LpxC

The degradation of LpxC by FtsH is a highly regulated process that responds to the state of the cell envelope, ensuring a balanced synthesis of LPS and phospholipids.[5][6] This regulatory system involves key protein players:

-

FtsH: An inner membrane protease that directly degrades LpxC.[12]

-

LapB (YciM): A presumed adaptor protein that is thought to facilitate the recognition and degradation of LpxC by FtsH.[6][12]

-

YejM (PbgA/ClxD): An essential inner membrane protein that acts as an anti-adaptor. YejM binds to LapB, preventing it from presenting LpxC to FtsH for degradation. This interaction stabilizes LpxC.[5][6][12]

The current model suggests that the accumulation of LPS precursors in the periplasm disrupts the YejM-LapB interaction, freeing LapB to promote LpxC degradation by FtsH. This creates a negative feedback loop where the rate of LPS synthesis is adjusted based on the downstream flux of the pathway.[10][12] When LpxC is inhibited by antibiotics, for instance, downstream precursors do not accumulate, the YejM/LapB interaction is stabilized, and LpxC degradation is reduced.[10]

Caption: FtsH-mediated regulation of LpxC stability.

Environmental Regulation and Lipid A Modification

Beyond the core FtsH-mediated control, E. coli can modify the structure of its Lipid A in response to environmental cues. These modifications alter the charge and physical properties of the outer membrane, often contributing to antibiotic resistance and evasion of the host immune system. This regulation is primarily managed by two-component systems (TCS).

The PhoP/PhoQ System

The PhoP/PhoQ two-component system is a key regulator of virulence and is activated by low extracellular Mg²⁺ concentrations and the presence of certain cationic antimicrobial peptides.[13][14] In pathogenic bacteria like Salmonella, the activated PhoP response regulator induces the expression of genes that modify Lipid A.[15] These modifications can include the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups and the addition of a palmitate chain (by PagP).[14][15] These changes reduce the net negative charge of the cell surface, leading to resistance against cationic antimicrobial peptides. While extensively studied in Salmonella, the PhoP/PhoQ system also influences the cell envelope in E. coli.[13][14]

Quantitative Data on Lipid A Biosynthesis

Quantitative analysis of the Lipid A pathway is essential for building predictive models and for understanding the efficacy of potential inhibitors. The following tables summarize key quantitative parameters for the enzymes involved in E. coli Lipid A biosynthesis.

Table 1: Enzyme Properties and Cellular Abundance

| Gene | Enzyme | Subcellular Location | Approx. Molecules/Cell (Exponential Growth) | Half-life (min) |

| lpxA | LpxA | Cytoplasm | 1,200 | Stable |

| lpxC | LpxC | Cytoplasm | 40 | ~20 - 120 (Growth-rate dependent)[7][11] |

| lpxD | LpxD | Cytoplasm | 1,000 | Stable |

| lpxH | LpxH | Peripheral Inner Membrane | 1,000 | Stable |

| lpxB | LpxB | Peripheral Inner Membrane | 1,000 | Stable |

| lpxK | LpxK | Integral Inner Membrane | 1,000 | Stable |

| waaA | WaaA (KdtA) | Integral Inner Membrane | 1,000 | ~30 (Regulated by FtsH)[7][8] |

| lpxL | LpxL | Integral Inner Membrane | 1,000 | Stable |

| lpxM | LpxM | Integral Inner Membrane | 2,500 | Stable |

Data compiled from a quantitative model of the lipid A pathway. Molecules per cell were estimated for a cell volume of 6.7x10⁻¹⁶ L.[7]

Table 2: Selected Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) |

| LpxA | UDP-GlcNAc | 130 | 0.05 |

| R-3-hydroxymyristoyl-ACP | 5.3 | - | |

| LpxC | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | 1.1 | 0.23 |

| LpxD | UDP-3-O-(R-3-hydroxymyristoyl)-GlcN | 2.0 | 1.3 |

| R-3-hydroxymyristoyl-ACP | 2.5 | - | |

| LpxK | Disaccharide-1-P | 1.1 | 1.2 |

| ATP | 60 | - |

Kinetic parameters are derived from in vitro assays and modeling studies. These values can vary depending on experimental conditions.[7][16]

Key Experimental Protocols

Investigating the genetic regulation of Lipid A biosynthesis requires a combination of genetic, biochemical, and analytical techniques.

Protocol: Extraction of Lipid A by Mild Acid Hydrolysis

This protocol is used to isolate Lipid A from the full LPS molecule for subsequent analysis by mass spectrometry.

-

Cell Culture and Harvest: Grow E. coli cells to the desired optical density (e.g., mid-log phase) in an appropriate medium. Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes). Wash the cell pellet with phosphate-buffered saline (PBS).

-

LPS Extraction: Resuspend the cell pellet in a solution for hot phenol-water extraction or use a commercial LPS extraction kit to isolate the crude LPS fraction. Lyophilize the aqueous phase to obtain a dry LPS powder.

-

Mild Acid Hydrolysis: Resuspend the lyophilized LPS in a 1% sodium dodecyl sulfate (B86663) (SDS) solution in 10 mM sodium acetate (B1210297) buffer (pH 4.5).

-

Incubate the suspension in a boiling water bath for 1 hour. This step cleaves the acid-labile ketosidic linkage between the core oligosaccharide and Lipid A.

-

Precipitation and Washing: Cool the sample on ice. Add two volumes of ice-cold, acidified ethanol (B145695) (e.g., containing 50 µL of concentrated HCl per 100 mL of ethanol).

-

Incubate at -20°C for at least 2 hours to precipitate the insoluble Lipid A.

-

Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes to pellet the Lipid A.

-

Carefully discard the supernatant. Wash the pellet sequentially with 1% SDS solution and then with pure water to remove contaminants.

-

Final Preparation: Lyophilize the final pellet to obtain purified Lipid A, which can be solubilized in an appropriate solvent (e.g., chloroform:methanol mixture) for mass spectrometry analysis.[17]

Protocol: Analysis of LpxC Stability (Pulse-Chase Assay)

This method is used to determine the in vivo half-life of the LpxC protein.

-

Strain Construction: Use an E. coli strain where the native lpxC gene is replaced with a version containing an epitope tag (e.g., FLAG or HA tag) for easy detection.

-

Cell Growth: Grow the engineered strain in a minimal medium to mid-log phase (OD₆₀₀ ~0.4-0.6).

-

Pulse Labeling: Add a radioactive amino acid mixture (e.g., ³⁵S-methionine/cysteine) to the culture and incubate for a short period (e.g., 1-2 minutes) to label newly synthesized proteins.

-

Chase: Add a large excess of non-radioactive amino acids (e.g., methionine and cysteine) to the culture. This "chase" prevents further incorporation of the radioactive label.

-

Time Course Sampling: Immediately after adding the chase, and at various time points thereafter (e.g., 0, 5, 15, 30, 60, 90 minutes), remove aliquots of the culture and immediately stop protein synthesis by adding an inhibitor like chloramphenicol (B1208) and placing the sample on ice.

-

Immunoprecipitation: Lyse the cells from each time point. Add an antibody specific to the epitope tag on LpxC to immunoprecipitate the LpxC protein.

-

SDS-PAGE and Autoradiography: Elute the immunoprecipitated protein, resolve it by SDS-PAGE, and detect the radioactive LpxC band using autoradiography or phosphorimaging.

-

Quantification: Quantify the band intensity at each time point. Plot the natural logarithm of the intensity against time. The half-life of LpxC can be calculated from the slope of the resulting linear regression.

Caption: A typical workflow for studying Lipid A biosynthesis.

Conclusion and Future Directions